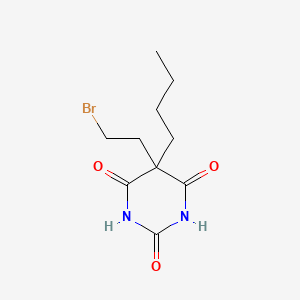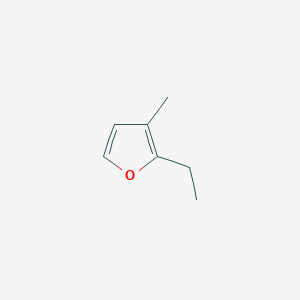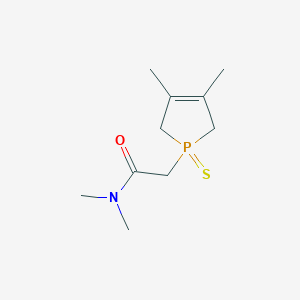![molecular formula C8H15ClO2 B14599146 (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane CAS No. 61092-39-5](/img/structure/B14599146.png)
(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane: is an organic compound characterized by its oxane ring structure with a chlorine atom and an isopropyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from dihydropyran.
Isopropylation: The isopropyl group is introduced via an etherification reaction using isopropanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the oxane ring can lead to the formation of various alcohols or ethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted oxanes.
- Oxidation reactions produce oxane derivatives with different oxidation states.
- Reduction reactions result in alcohols or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways involving oxane derivatives.
Medicine:
Drug Development: Due to its unique structure, this compound is investigated for its potential as a building block in the synthesis of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane exerts its effects involves its interaction with specific molecular targets. The chlorine atom and isopropyl group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate or inhibitor for enzymes, influencing various biochemical pathways. The oxane ring structure provides stability and specificity in these interactions.
Comparación Con Compuestos Similares
(2S,3R)-3-Bromo-2-[(propan-2-yl)oxy]oxane: Similar structure with a bromine atom instead of chlorine.
(2S,3R)-3-Fluoro-2-[(propan-2-yl)oxy]oxane: Similar structure with a fluorine atom instead of chlorine.
(2S,3R)-3-Hydroxy-2-[(propan-2-yl)oxy]oxane: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in (2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane makes it more reactive in nucleophilic substitution reactions compared to its bromo and fluoro counterparts.
Stability: The oxane ring structure provides stability, making it a suitable intermediate in various synthetic pathways.
Applications: Its unique stereochemistry and functional groups make it valuable in specific applications, particularly in drug development and material science.
Propiedades
Número CAS |
61092-39-5 |
|---|---|
Fórmula molecular |
C8H15ClO2 |
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
(2S,3R)-3-chloro-2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H15ClO2/c1-6(2)11-8-7(9)4-3-5-10-8/h6-8H,3-5H2,1-2H3/t7-,8+/m1/s1 |
Clave InChI |
BAALOUQRMIQRFD-SFYZADRCSA-N |
SMILES isomérico |
CC(C)O[C@H]1[C@@H](CCCO1)Cl |
SMILES canónico |
CC(C)OC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
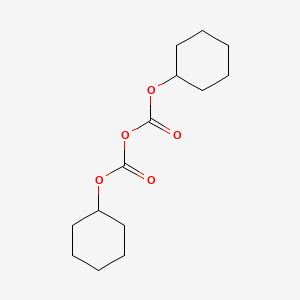


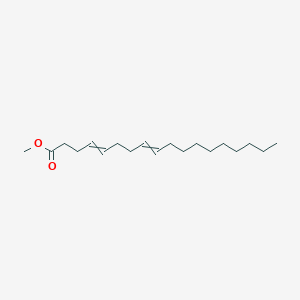
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)

